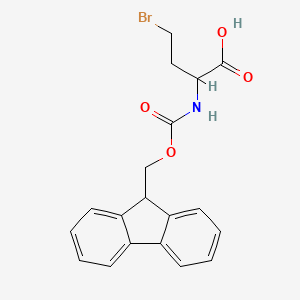

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group of amino acids during peptide synthesis. The compound’s structure includes a bromobutanoic acid moiety, which adds to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The bromobutanoic acid moiety can be introduced through a substitution reaction involving the corresponding butanoic acid derivative and a brominating agent like phosphorus tribromide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle the protection and deprotection steps efficiently. The use of high-purity reagents and solvents ensures the production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group.

Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

Bromination: Phosphorus tribromide or N-bromosuccinimide (NBS) in an appropriate solvent.

Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts like HATU in the presence of a base.

Major Products Formed

Fmoc-Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

Substituted Derivatives: Substitution of the bromine atom with various nucleophiles results in a range of derivatives with different functional groups.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of complex peptides and proteins.

Biology: In the study of protein-protein interactions and enzyme mechanisms.

Medicine: For the development of peptide-based drugs and therapeutic agents.

Industry: In the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins. The bromobutanoic acid moiety can also participate in various chemical reactions, adding to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-chlorobutanoic acid: Similar structure but with a chlorine atom instead of bromine.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-iodobutanoic acid: Similar structure but with an iodine atom instead of bromine.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-fluorobutanoic acid: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid lies in its specific reactivity due to the presence of the bromine atom. Bromine is a good leaving group, making the compound highly reactive in substitution reactions. This reactivity can be exploited in the synthesis of various derivatives and in peptide coupling reactions.

Biological Activity

(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-bromobutanoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The compound features several key structural components:

- Fluorenyl Group : A polycyclic aromatic hydrocarbon known for its stability and ability to interact with biological targets.

- Bromobutanoic Acid Moiety : Incorporates a bromine atom which may enhance biological activity through various mechanisms.

- Methoxycarbonyl Group : This protecting group plays a crucial role in maintaining the compound's stability during synthesis and potential interactions.

Molecular Formula and Weight

- Molecular Formula : C₁₈H₁₈BrN₃O₃

- Molecular Weight : 396.25 g/mol

Mechanisms of Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, potentially influencing various cellular processes. The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The unique structure allows for interactions with specific enzymes, potentially modulating their activity.

- Receptor Binding : The fluorenyl moiety can facilitate binding to receptors involved in critical signaling pathways.

- Antimicrobial Properties : Similar compounds have shown efficacy against various pathogens, suggesting potential applications in treating infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features and biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Bromobutanoic Acid | Bromine on butanoic acid | Antimicrobial properties |

| Fluorenylmethanol | Fluorenyl group with hydroxymethyl | Potential neuroprotective effects |

| 9-Fluorenone | Ketone derivative of fluorene | Antitumor activity |

This comparison highlights how the combination of the fluorenyl group and brominated butanoic acid structure in this compound may confer unique biological properties not observed in simpler analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Anti-inflammatory Effects : Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting that this compound may also possess anti-inflammatory properties.

- Anticancer Activity : Compounds featuring the fluorenyl moiety have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound could be further investigated for its potential as an anticancer agent.

- Antimicrobial Testing : Initial assays have shown that derivatives of bromobutanoic acid exhibit antimicrobial activity against a range of bacteria and fungi, warranting further exploration into the efficacy of this compound.

Properties

IUPAC Name |

4-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrNO4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUVVOOOVOSSKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCBr)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.